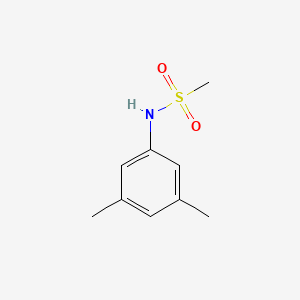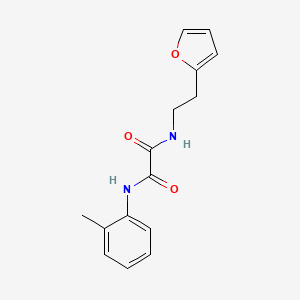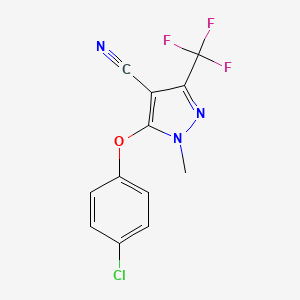
N-(3,5-dimethylphenyl)methanesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3,5-dimethylphenyl)methanesulfonamide is an organic compound with the molecular formula C9H13NO2S It is a sulfonamide derivative, characterized by the presence of a methanesulfonamide group attached to a 3,5-dimethylphenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
N-(3,5-dimethylphenyl)methanesulfonamide can be synthesized through the reaction of 3,5-dimethylaniline with methanesulfonyl chloride in the presence of a base such as pyridine . The reaction typically proceeds under mild conditions, and the product can be purified by recrystallization.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature and solvent choice, to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-(3,5-dimethylphenyl)methanesulfonamide undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution: The methanesulfonamide group is an ortho/para-directing group, facilitating substitution reactions at these positions on the aromatic ring.
Nitration and Bromination: The compound can be nitrated using a mixture of nitric and sulfuric acids, leading to the formation of nitro derivatives.
Common Reagents and Conditions
Nitration: Nitric acid and sulfuric acid mixture.
Bromination: Bromine in glacial acetic acid containing hydrobromic acid.
Major Products Formed
Nitration: 4-nitro and 3,5-dinitro derivatives.
Bromination: Brominated derivatives at the ortho and para positions relative to the methanesulfonamide group.
Scientific Research Applications
N-(3,5-dimethylphenyl)methanesulfonamide has several applications in scientific research:
Mechanism of Action
The mechanism of action of N-(3,5-dimethylphenyl)methanesulfonamide is primarily related to its ability to participate in electrophilic aromatic substitution reactions. The methanesulfonamide group acts as an electron-withdrawing group, stabilizing the intermediate carbocation formed during the reaction. This facilitates substitution at the ortho and para positions on the aromatic ring .
Comparison with Similar Compounds
Similar Compounds
- N-(3,5-dimethylphenyl)acetamide
- N-(3,5-dimethylphenyl)benzenesulfonamide
- N-(3,5-dimethylphenyl)urea
Uniqueness
N-(3,5-dimethylphenyl)methanesulfonamide is unique due to the presence of the methanesulfonamide group, which imparts distinct chemical reactivity compared to other similar compounds. For example, while N-(3,5-dimethylphenyl)acetamide also undergoes electrophilic aromatic substitution, the orientation and reactivity differ due to the different electron-withdrawing effects of the acetamide group compared to the methanesulfonamide group .
Properties
IUPAC Name |
N-(3,5-dimethylphenyl)methanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO2S/c1-7-4-8(2)6-9(5-7)10-13(3,11)12/h4-6,10H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QTPANWYQMIGRSK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)NS(=O)(=O)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[2-[[2,5-Bis[2,2,2-trifluoroethoxy]benzoyl]amino)ethyl]-1,4-oxazinan-4-ium chloride](/img/structure/B2868126.png)
![[(Z)-[1-[(4-chlorophenyl)methyl]-2-oxoindol-3-ylidene]amino] acetate](/img/structure/B2868127.png)

![N-(3,4-dimethoxyphenethyl)-2-(1-(2,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide](/img/structure/B2868133.png)
![6-(pyridin-2-yl)-1-[3-(trifluoromethyl)phenyl]-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2868134.png)
![N-(4-ethoxyphenyl)-2-{[5-propyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B2868135.png)

![4-[4-(Benzyloxy)phenyl]-2-(benzylsulfanyl)-6-oxo-1,4,5,6-tetrahydropyridine-3-carbonitrile](/img/structure/B2868137.png)



![2-[(4-Phenoxyphenyl)amino]-1,3-thiazole-4-carboxylic acid](/img/structure/B2868145.png)
